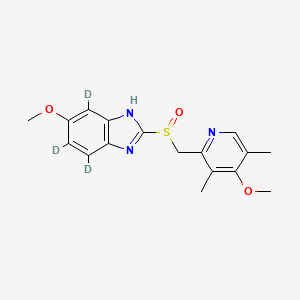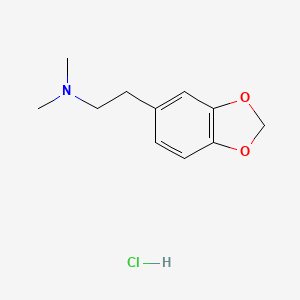
Olivil 4'-O-glucoside
概要
説明
Olivil 4’-O-glucoside is a natural compound primarily found in the fruits, leaves, and roots of olive trees. It is a white to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is known for its anti-inflammatory properties and its ability to enhance skin hydration .
作用機序
Olivil 4’-O-glucoside, also known as (2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a natural compound with a variety of biological activities . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to exhibit anti-inflammatory and moisturizing properties , suggesting that it may interact with targets involved in inflammatory responses and skin hydration.
Mode of Action
Its anti-inflammatory properties suggest that it may interact with targets to inhibit the inflammatory process . Its moisturizing properties indicate that it may enhance the moisture-retaining ability of the skin barrier .
Biochemical Pathways
Given its anti-inflammatory and moisturizing properties, it is likely to affect pathways related to inflammation and skin hydration .
Result of Action
Its known properties suggest that it can inhibit the inflammatory process and enhance the moisture-retaining ability of the skin barrier .
準備方法
Synthetic Routes and Reaction Conditions
Olivil 4’-O-glucoside can be synthesized through various chemical reactions involving the glucosylation of olivil. The process typically involves the use of glucosyl donors and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of Olivil 4’-O-glucoside generally involves extraction from the fruits, leaves, and roots of olive trees. The extraction process is followed by purification and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
Olivil 4’-O-glucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Olivil 4’-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry and for studying glucosylation reactions.
Biology: It is studied for its role in plant metabolism and its potential effects on human health.
Medicine: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Industry: It is used in the cosmetic industry for its skin hydration properties.
類似化合物との比較
Similar Compounds
- Pinoresinol 4’-O-glucoside
- 8-Hydroxypinoresinol 4’-O-glucoside
- Secoisolariciresinol
- Isoprunetin 7-O-glucoside
Uniqueness
Olivil 4’-O-glucoside is unique due to its specific glucosylation pattern and its potent anti-inflammatory and skin hydration properties. Compared to similar compounds, it has a distinct molecular structure that contributes to its unique biological activities .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O12/c1-34-18-8-14(4-5-16(18)29)24-15(10-27)26(33,12-36-24)9-13-3-6-17(19(7-13)35-2)37-25-23(32)22(31)21(30)20(11-28)38-25/h3-8,15,20-25,27-33H,9-12H2,1-2H3/t15-,20-,21-,22+,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGSYHDLSPXCMU-CTQTXEDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






